N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
N'-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a 4,5,6,7-tetrahydro-1H-indazole core conjugated with a benzylidene hydrazide moiety substituted with a trifluoromethyl (CF₃) group at the ortho position of the aromatic ring. This compound belongs to a class of Schiff base derivatives known for diverse pharmacological activities, including antimicrobial and antitumor properties. Its structural uniqueness lies in the electron-withdrawing CF₃ group, which enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H15F3N4O |
|---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-7-3-1-5-10(12)9-20-23-15(24)14-11-6-2-4-8-13(11)21-22-14/h1,3,5,7,9H,2,4,6,8H2,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
VLKIRLBQGIBESJ-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 2-(Tri-F-ME)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or other substituted derivatives.
Scientific Research Applications
N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-(Tri-F-ME)benzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of trifluoromethyl groups enhances its binding affinity and stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Moiety
The benzylidene group in these compounds is modified with different substituents, significantly altering their physicochemical and biological profiles. Key analogs include:
Key Observations :
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- CN Stretch : All compounds exhibit a nitrile (CN) stretch near 2,210–2,220 cm⁻¹ .
- NH Stretch : Hydrazide NH stretches appear at 3,170–3,430 cm⁻¹ , consistent across analogs .
- CF₃ Signature: The target compound would show distinct C-F stretches at 1,100–1,300 cm⁻¹, absent in non-fluorinated analogs .
NMR Spectroscopy
Crystallographic and Hydrogen-Bonding Features
- Hydrogen Bonding : Analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
